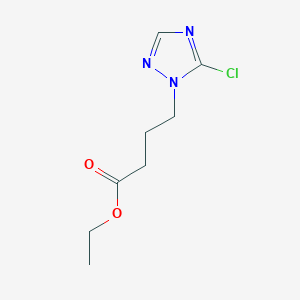

Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate

Description

Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a butanoate ester group

Properties

IUPAC Name |

ethyl 4-(5-chloro-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-2-14-7(13)4-3-5-12-8(9)10-6-11-12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGNSSIYTVRVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 5-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Triazole derivatives, including Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate, are known for their broad spectrum of biological activities:

- Antifungal Properties : Compounds with triazole scaffolds are widely recognized for their antifungal activity. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal infections, including those caused by Candida species .

- Antibacterial and Antiviral Effects : Research indicates that triazole derivatives can also exhibit antibacterial and antiviral properties. They may function by disrupting cellular processes in pathogens or by inhibiting specific enzymes essential for microbial growth .

- Antitumor Activity : Some studies suggest that triazole compounds may possess antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .

Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. This compound demonstrated significant inhibitory effects at low concentrations compared to standard antifungal agents .

Anticancer Studies

In another research project focusing on anticancer properties, this compound was tested on several cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways .

In Vivo Efficacy

Animal model studies have shown that the compound effectively reduces fungal load in infected tissues when administered orally or intraperitoneally. These findings support its potential as a therapeutic agent in treating systemic fungal infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a similar triazole structure.

Itraconazole: Another antifungal compound with a broader spectrum of activity.

Voriconazole: A triazole derivative used to treat serious fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanoate ester group, which can influence its biological activity and chemical reactivity.

Biological Activity

Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a triazole derivative known for its potential biological activity, particularly in the fields of antifungal and antibacterial research. This article delves into the compound's synthesis, mechanisms of action, and its biological efficacy based on diverse research findings.

Chemical Structure and Synthesis

This compound features a chloro-substituted triazole ring linked to a butanoate ester group. The synthesis typically involves the nucleophilic substitution of 5-chloro-1H-1,2,4-triazole with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. The triazole ring can inhibit enzymes essential for the synthesis of ergosterol in fungi, disrupting cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole .

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. Its efficacy was evaluated against various fungal strains using standard methods such as the agar disc diffusion technique. In comparative studies, this compound showed comparable activity to established antifungals:

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| This compound | Moderate to high | |

| Fluconazole | High | |

| Itraconazole | High |

Antibacterial Activity

In addition to antifungal properties, this compound has been tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Studies report varying levels of inhibition against strains such as Staphylococcus aureus and Escherichia coli:

Case Studies

A notable case study involved the evaluation of this compound's antibacterial effects in a clinical setting. In vitro tests indicated that this compound inhibited the growth of multi-drug resistant strains of E. coli with an IC50 value significantly lower than that of traditional antibiotics .

Comparative Analysis with Other Triazoles

When compared to other triazole derivatives like voriconazole and metronidazole, this compound displayed unique bioactivity patterns due to its specific structural features. The presence of the butanoate moiety enhances its lipophilicity, potentially improving membrane penetration and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.